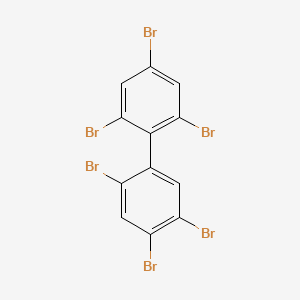

2,2',4,4',5,6'-Hexabromobiphenyl

Description

Structure

3D Structure

Properties

CAS No. |

36402-15-0 |

|---|---|

Molecular Formula |

C12H4Br6 |

Molecular Weight |

627.6 g/mol |

IUPAC Name |

1,2,4-tribromo-5-(2,4,6-tribromophenyl)benzene |

InChI |

InChI=1S/C12H4Br6/c13-5-1-10(17)12(11(18)2-5)6-3-8(15)9(16)4-7(6)14/h1-4H |

InChI Key |

SGDPXKBCMMVXTH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Br)C2=CC(=C(C=C2Br)Br)Br)Br)Br |

Origin of Product |

United States |

Environmental Dynamics and Global Distribution of Hexabromobiphenyls

Atmospheric Transport and Deposition Mechanisms for Semivolatile Organic Compounds

Hexabromobiphenyls are classified as semivolatile organic compounds (SVOCs). While they have a low vapor pressure, which limits their potential for volatilization, they are subject to long-range environmental transport. pops.intpops.int In the atmosphere, these compounds predominantly bind to particulate matter. naturvardsverket.se This association with airborne particles allows them to be carried over vast distances by wind currents. naturvardsverket.seosti.gov

Deposition from the atmosphere occurs through both wet (e.g., rain and snow) and dry deposition. naturvardsverket.se The presence of hexabromobiphenyls in the wildlife of remote regions like the Arctic serves as strong evidence of their capacity for long-range atmospheric transport. naturvardsverket.sepops.int

While data on the atmospheric half-life of 2,2',4,4',5,6'-hexabromobiphenyl is not available, laboratory studies on the 2,2',4,4',5,5'- isomer have shown rapid photodegradation in methanol (B129727), with 90% degradation occurring after just 9 minutes, resulting in less brominated PBBs. pops.int However, the extent to which these photolytic reactions occur in the natural environment has not been fully determined, and there is evidence to suggest that PBBs are highly persistent in the environment. naturvardsverket.sepops.int

Aquatic System Distribution: Sediment-Water Partitioning Dynamics

The behavior of hexabromobiphenyls in aquatic systems is largely governed by their physicochemical properties. They exhibit low water solubility and a high octanol-water partition coefficient (log Kow), indicating a strong tendency to move from the water column to organic phases. pops.int

This leads to the partitioning of hexabromobiphenyls from water to sediment and suspended organic matter. nih.gov For the 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) isomer, the log Kow is reported as 6.39. nih.gov The soil organic carbon-water (B12546825) partitioning coefficient (Koc) for this isomer has been measured in the range of 2138-7413, which confirms its tendency to adsorb to suspended solids and sediment. nih.gov As a result, aquatic sediments act as a significant sink and long-term reservoir for these compounds.

Studies on the related compound hexachlorobiphenyl have shown that diffusion and partitioning coefficients in sediment can be determined, and these values are consistent with predictions based on the compound's hydrophobicity and the organic carbon content of the sediment. osti.gov It is expected that hexabromobiphenyls behave similarly.

Terrestrial Ecosystem Dynamics: Soil Retention and Bioavailability

In terrestrial ecosystems, hexabromobiphenyls are highly persistent. pops.int Studies on Michigan soils contaminated with PBBs showed little to no degradation over extended periods. nih.govdatapdf.com The retention of hexabromobiphenyl in soil is strongly correlated with the soil's organic carbon content; higher organic carbon leads to greater adsorption. datapdf.comacs.org

Leaching studies have demonstrated that hexabromobiphenyls are not readily mobile in the soil column. One study found that less than 0.6% of the applied 2,2',4,4',5,5'-hexabromobiphenyl was lost through leaching, even with substantial amounts of water applied. datapdf.comacs.org This strong retention in the upper soil layers limits their potential to contaminate groundwater.

The bioavailability of soil-bound hexabromobiphenyls to plants is generally low. datapdf.com Research on crops grown in contaminated soils has shown either no detectable uptake or very minor uptake, for example in carrots. datapdf.com However, the persistence of these compounds in soil means they can remain for many years, posing a potential risk through soil erosion into aquatic systems or through ingestion by soil-dwelling organisms. datapdf.com

Table 1: Soil Retention of 2,2',4,4',5,5'-Hexabromobiphenyl in Different Soil Types

| Soil Type | Organic Carbon (%) | HBB Adsorption (Freundlich K value) |

| Houghton Muck | 45.0 | 158 |

| Capac Loam | 2.5 | 31 |

| Spinks Loamy Sand | 0.9 | 15 |

| Miami Loam | 1.8 | 25 |

Data adapted from a study on Michigan soils. The Freundlich K value indicates the adsorption capacity.

Bioaccumulation and Bioconcentration in Aquatic and Terrestrial Food Webs

Bioaccumulation is the process where the concentration of a chemical in an organism becomes higher than its concentration in the surrounding environment. mdpi.com Bioconcentration is a specific type of bioaccumulation where uptake is from the water only. researchgate.net Hexabromobiphenyls, being lipophilic (fat-soluble), have a high potential for bioaccumulation in the fatty tissues of organisms. pops.int

The bioconcentration factor (BCF) is a measure of a chemical's tendency to concentrate in an organism from the water. A high BCF value indicates a greater potential for bioaccumulation. For hexabromobiphenyl, a BCF of 11,000 has been reported in carp. regulations.gov This high value is indicative of significant bioconcentration potential in aquatic organisms.

In field studies, various hexabromobiphenyl congeners have been detected in a range of species. For example, 2,2',4,4',5,5'-hexabromobiphenyl has been found in fish from European rivers and the North American Great Lakes, as well as in seals. pops.int This demonstrates that these persistent chemicals are readily taken up by organisms and accumulate in food webs.

Table 2: Bioconcentration Factors (BCF) for Selected Persistent Organic Pollutants

| Compound | Organism | BCF Value |

| Hexabromobiphenyl | Carp | 11,000 |

| 2,2',4,4',5,5'-Hexabromobiphenyl | Fish (general) | 18,100 |

BCF values are a ratio of the chemical concentration in the organism to the concentration in the water.

Biomagnification Across Trophic Levels in Experimental and Field Studies

Biomagnification is the process where the concentration of a contaminant increases at successively higher levels in a food chain. wikipedia.org This occurs when a persistent, bioaccumulative substance is transferred from prey to predator. jrank.org Hexabromobiphenyls have been shown to biomagnify in both aquatic and terrestrial food webs. naturvardsverket.se

A key metric for assessing biomagnification is the biomagnification factor (BMF), which is the ratio of the contaminant concentration in a predator to that in its prey. For 2,2',4,4',5,5'-hexabromobiphenyl (PBB 153), a BMF of approximately 175 was calculated between herring and Baltic seals. pops.int In another study, the concentration of PBB 153 in polar bears was found to be about 100 times higher than in ringed seals, their prey. pops.int

The trophic magnification factor (TMF) is another measure used to quantify biomagnification across an entire food web. A TMF greater than 1 indicates that the chemical is biomagnifying. mdpi.com The potential for a chemical to biomagnify is related to its physicochemical properties, including its octanol-water (Kow) and octanol-air (Koa) partition coefficients. nih.govresearchgate.net Chemicals with a high Kow and, for air-breathing animals, a high Koa, are more likely to biomagnify. nih.govresearchgate.net Studies on other persistent organic pollutants have shown that TMFs can vary significantly between different types of food webs (e.g., aquatic vs. terrestrial). nih.govresearchgate.net

Environmental Fate and Transformation of Hexabromobiphenyls

Photolytic Degradation Pathways and Reaction Products in Environmental Matrices

Photodegradation, or the breakdown of compounds by light, is a key transformation process for many organic contaminants in the environment. researchgate.net For polybrominated biphenyls (PBBs), this process primarily involves the cleavage of carbon-bromine bonds, leading to the formation of less brominated and sometimes more toxic products. pops.int

The photolytic degradation of PBBs in solution, particularly in proton-donating solvents like methanol (B129727), proceeds through reductive debromination. cdc.gov This process results in the formation of lower brominated biphenyls. cdc.gov For instance, the irradiation of 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) in methanol at wavelengths greater than 286 nm primarily yielded pentabromobiphenyls and tetrabromobiphenyls. cdc.gov

A study on the photolysis of 2,4,5,2',4',5'-hexabromobiphenyl (a structural isomer of the target compound) in hexane (B92381) revealed a stepwise degradation. nih.gov The primary photoproducts were pentabromobiphenyls formed through the removal of a bromine atom from the para, ortho, or meta positions. nih.gov These pentabromobiphenyls could then undergo further debromination to form various tetrabromobiphenyls. nih.gov The specific lower brominated congeners formed depend on the position of the initial bromine loss. For example, para debromination of 2,4,5,2',5'-pentabromobiphenyl leads to 2,5,2',5'-tetrabromobiphenyl, while meta debromination forms 2,4,2',5'-tetrabromobiphenyl. nih.gov

It is important to note that while laboratory studies demonstrate rapid photodegradation under certain conditions, the environmental relevance can be limited. pops.int For example, the photolysis of 2,2',4,4',5,5'-hexabromobiphenyl was rapid in methanol but questioned in water due to the lack of active groups. pops.int Furthermore, field observations suggest a high persistence of the original PBBs or partial degradation to other persistent photoproducts. pops.int

Table 1: Photodegradation Products of a Hexabromobiphenyl Isomer

| Initial Compound | Primary Photoproducts (Pentabromobiphenyls) | Secondary Photoproducts (Tetrabromobiphenyls) |

|---|---|---|

| 2,4,5,2',4',5'-Hexabromobiphenyl | 2,4,5,2',5'-Pentabromobiphenyl (from para debromination) | 3,4,3',4'-Tetrabromobiphenyl |

| 2,4,5,3',4'-Pentabromobiphenyl (from ortho debromination) | 2,5,2',5'-Tetrabromobiphenyl | |

| 2,4,5,2',4'-Pentabromobiphenyl (from meta debromination) | 2,4,2',5'-Tetrabromobiphenyl | |

| 2,5,3',4'-Tetrabromobiphenyl |

Data sourced from a study on the photolysis of 2,4,5,2',4',5'-hexabromobiphenyl in hexane. nih.gov

The rate and extent of phototransformation of PBBs are significantly influenced by various environmental factors. The nature of the solvent, the presence of humic substances, and the composition of the environmental matrix all play a crucial role. researchgate.net

For instance, the photodegradation rates of polybrominated diphenyl ethers (PBDEs), which share structural similarities with PBBs, are affected by solvent effects and the presence of species like humic substances, metal cations, and halide anions. researchgate.net The half-lives of these compounds are notably longer in solid and gas phases compared to liquids. researchgate.net In a study on 2,2′,4,4′-Tetrabromodiphenyl ether (BDE-47), the photodegradation kinetics were influenced by the hydrogen-donating ability and light absorption properties of the organic solvent. researchgate.net The degradation was faster in hexane and methanol compared to acetonitrile (B52724) and acetone. researchgate.net The presence of certain inorganic ions, such as Fe³⁺, was also found to accelerate the degradation of BDE-47. researchgate.net

While direct sunlight can degrade PBBs, the effectiveness of this process in natural environments like soil can be limited. cdc.gov In one study, no significant photodegradation of the commercial PBB mixture FireMaster® was observed after one year in contaminated manure spread on field soil. cdc.gov This lack of degradation is likely due to the attenuation and scattering of light, which prevents it from penetrating beyond the soil's surface layer. cdc.gov

Microbial Biotransformation and Reductive Debromination in Anaerobic Environments

Under anaerobic conditions, such as those found in sediments and some soils, microbial biotransformation can play a role in the degradation of PBBs. The primary mechanism is reductive debromination, where microorganisms use the brominated compound as an electron acceptor, leading to the removal of bromine atoms. nih.govresearchgate.net

Studies on sediments from a PBB-contaminated river in Michigan have indicated that while little degradation of PBBs has occurred since the 1970s in highly contaminated areas, microorganisms capable of debrominating PBBs were present in sediments downstream from these hot spots. cdc.gov This suggests that at very high concentrations, the contaminants themselves may inhibit microbial activity. cdc.gov

Research on other brominated flame retardants, like PBDEs, has shown that anaerobic microbial debromination can lead to the formation of less brominated congeners, which may be more toxic and bioavailable. nih.govresearchgate.net For example, deca-BDE has been shown to be debrominated to a range of products from nona-BDEs to hexa-BDEs in anaerobic sediments. nih.gov This process is often cometabolic, meaning it occurs in the presence of a primary substrate that the microorganisms use for energy. nih.gov

Thermal Degradation and Formation of Polybrominated Dibenzofurans in Controlled Studies

The thermal degradation of PBBs, which can occur during events like accidental fires or in industrial processes, can lead to the formation of highly toxic polybrominated dibenzofurans (PBDFs). cdu.edu.aucetjournal.it The formation of these compounds is a significant concern due to their persistence and toxicity.

Controlled laboratory studies have shown that the pyrolysis of brominated flame retardants, including PBBs, produces a range of brominated products of incomplete combustion. cdu.edu.au The thermal decomposition of a commercial PBB mixture, FireMaster BP-6, which contains 2,2',4,4',5,5'-hexabromobiphenyl as a major component, has been studied. nih.gov In one instance, the feces of dogs fed BP-6 contained a metabolite that, upon analysis by gas chromatography at high temperatures, decomposed into two pentabromodibenzofurans. nih.gov

The mechanisms of PBDF formation from the thermal decomposition of brominated flame retardants are complex and can occur through both gas-phase and heterogeneous pathways. cdu.edu.au Incomplete decomposition can lead to the condensation of gas-phase precursors, while complete destruction can promote PBDF formation through de novo synthesis. cdu.edu.au

Persistence and Long-Range Environmental Transport Potential

Hexabromobiphenyls are recognized as persistent organic pollutants (POPs) due to their resistance to degradation and their ability to be transported over long distances in the environment. pops.intfraunhofer.de They are lipophilic, meaning they have a high affinity for fats, which leads to their bioaccumulation in the tissues of living organisms. pops.int

Evidence suggests that hexabromobiphenyl has a low potential for degradation in water, soil, and sediment, with estimated half-lives of over two months in water and over six months in soil and sediment. pops.int Although it is less volatile than many other listed POPs, its widespread detection in Arctic wildlife demonstrates a high potential for long-range environmental transport. pops.int

The persistence of PBBs in soil has been documented, with studies showing their continued presence in contaminated Michigan soils years after the initial contamination event. cdc.govacs.org This persistence, combined with their potential for bioaccumulation, makes them a long-term environmental concern. pops.int

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 2,2',4,4',5,6'-Hexabromobiphenyl |

| 2,2',4,4',5,5'-Hexabromobiphenyl |

| 2,4,5,2',4',5'-Hexabromobiphenyl |

| 2,4,5,2',5'-Pentabromobiphenyl |

| 2,4,5,3',4'-Pentabromobiphenyl |

| 2,4,5,2',4'-Pentabromobiphenyl |

| 3,4,3',4'-Tetrabromobiphenyl |

| 2,5,2',5'-Tetrabromobiphenyl |

| 2,4,2',5'-Tetrabromobiphenyl |

| 2,5,3',4'-Tetrabromobiphenyl |

| Pentabromobiphenyls |

| Tetrabromobiphenyls |

| 2,2′,4,4′-Tetrabromodiphenyl ether (BDE-47) |

| Decabromodiphenyl ether (deca-BDE) |

| Nonabromodiphenyl ethers (nona-BDEs) |

| Hexabromodiphenyl ethers (hexa-BDEs) |

| Polybrominated Dibenzofurans (PBDFs) |

| Pentabromodibenzofurans |

Toxicokinetics and Biotransformation of Hexabromobiphenyls in Experimental Organisms

Absorption and Systemic Uptake Mechanisms in Animal Models

Studies in animal models, particularly rats, have demonstrated that 2,2',4,4',5,5'-hexabromobiphenyl (B1200347), a major component of the commercial mixture FireMaster BP-6, is readily absorbed from the intestine following oral administration. tandfonline.comnih.gov Research indicates that approximately 90% of an oral dose of this compound is absorbed systemically. tandfonline.comnih.gov The lipophilic nature of hexabromobiphenyls facilitates their passage across the lipid-rich membranes of the intestinal tract. Once absorbed, these compounds enter the bloodstream and are distributed throughout the body. tandfonline.comnih.gov

Tissue Distribution and Sequestration Dynamics (e.g., Adipose Tissue Affinity and Redistribution)

Following absorption, hexabromobiphenyls undergo a distribution phase where they are transported to various tissues. Due to their high lipid solubility, these compounds exhibit a strong affinity for adipose tissue, which serves as a primary storage site. tandfonline.comnih.govnih.gov Initial distribution is widespread throughout the body; however, over time, a significant redistribution occurs, leading to sequestration in fat deposits. tandfonline.comnih.gov This sequestration in adipose tissue is a key factor in the long-term persistence of these compounds in the body. Besides adipose tissue, the liver also accumulates these compounds. mdpi.com The concentration of 2,2',4,4',5,5'-hexabromobiphenyl has been found to be prevalent in the serum of individuals with occupational exposure, as well as in rats exposed to Firemaster FF-1, highlighting its significant presence in biological fluids. nih.gov

Table 1: Tissue Distribution of Hexabromobiphenyls in Animal Models

| Tissue | Affinity | Key Findings |

|---|---|---|

| Adipose Tissue | High | Primary storage site, leading to long-term persistence. tandfonline.comnih.govnih.gov |

| Liver | Moderate | Site of accumulation and metabolism. mdpi.com |

| Serum | Variable | Reflects recent and ongoing exposure. nih.gov |

| Other Tissues | Low to Moderate | Initial widespread distribution followed by redistribution to adipose tissue. tandfonline.comnih.gov |

Hepatic Metabolism and Biotransformation Pathways: Phase I and Phase II Reactions

The liver is the principal site for the metabolism of xenobiotics, including hexabromobiphenyls. mdpi.com The biotransformation of these compounds generally involves two phases of reactions: Phase I, which introduces or exposes functional groups, and Phase II, which involves conjugation of these groups to increase water solubility and facilitate excretion. issx.org

Oxidative Debromination and Hydroxylation Reactions

Phase I metabolism of hexabromobiphenyls can involve oxidative reactions catalyzed by cytochrome P-450 enzymes. nih.gov These reactions can lead to debromination (removal of a bromine atom) and hydroxylation (addition of a hydroxyl group) to the biphenyl (B1667301) structure. nih.gov However, the extent of metabolism varies significantly depending on the specific congener. For instance, 2,2',4,4',5,5'-hexabromobiphenyl is notably resistant to metabolism by human hepatic microsomes. nih.gov This resistance to metabolic breakdown is a major reason for its persistence and accumulation in adipose tissue. nih.gov In contrast, other hexachlorobiphenyl congeners with different substitution patterns are more readily metabolized to hydroxylated products. nih.gov

Reductive Debromination Processes in Biological Systems

Reductive debromination is another potential metabolic pathway for polybrominated biphenyls. This process involves the removal of bromine atoms under anaerobic conditions, often mediated by microbial action in the environment or potentially within the gut microbiota. nih.gov While this process is more extensively studied for polybrominated diphenyl ethers (PBDEs), it represents a possible, though likely minor, pathway for the biotransformation of hexabromobiphenyls in certain biological systems. nih.gov This process can lead to the formation of lower brominated congeners.

Conjugation Reactions and Metabolite Characterization

Following Phase I hydroxylation, the resulting hydroxylated metabolites can undergo Phase II conjugation reactions. issx.org These reactions typically involve the addition of endogenous molecules such as glucuronic acid or sulfate (B86663) to the hydroxyl group. This process increases the water solubility of the metabolites, making them more readily excretable in urine or bile. In vitro studies using rat liver microsomes have shown that 2,2',4,4',5,5'-hexabromobiphenyl can be metabolized to form polar, ether-soluble metabolites and trichloroacetic acid-soluble conjugates. houstonmethodist.org

Table 2: Chemical Compounds Mentioned

Comparative Toxicokinetic Profiles Across Species and Congeners

The toxicokinetic properties of hexabromobiphenyls (HBBs), including their absorption, distribution, metabolism, and excretion, exhibit significant variations depending on the specific congener and the biological species. While extensive research has been conducted on major congeners like 2,2',4,4',5,5'-hexabromobiphenyl (PBB-153), data on 2,2',4,4',5,6'-hexabromobiphenyl (PBB-155) are less abundant. However, comparative studies in environmental biota and experimental models provide insights into its behavior relative to other HBBs.

Polybrominated biphenyls are readily absorbed into the body, with the primary route of human exposure being through food, owing to their accumulation and biomagnification in the food chain. cdc.gov Animal studies have predominantly utilized the oral route of exposure. cdc.gov For instance, studies on the major HBB congener, 2,2',4,4',5,5'-hexabromobiphenyl, have demonstrated its ready absorption from the intestine in rats. tandfonline.comtandfonline.comnih.gov Approximately 90% of an oral dose of this congener was absorbed, and this high absorption rate was found to be independent of the dose. cdc.govtandfonline.comtandfonline.comnih.gov Early comparative studies have indicated that PBB-155 also exhibits a high rate of intestinal absorption, similar to that of PBB-153. cdc.gov

Once absorbed, HBBs are widely distributed throughout the body, with a strong affinity for adipose tissue due to their lipophilic nature. nih.gov The metabolism of HBBs is generally slow, contributing to their persistence and bioaccumulation in organisms. cdc.gov The rate and pattern of metabolism are highly dependent on the bromine substitution pattern of the congener.

A study analyzing HBB congeners in the blubber of marine mammals and in fish from various locations provided significant insights into the comparative environmental toxicokinetics of PBB-155. nih.gov The research found that in marine biota from the European continent, PBB-155 was a prominent isomer, with its contribution to the total hexabromobiphenyl concentration ranging from 7.1% to as high as 64%. nih.gov This contrasts with samples from North America, where PBB-153 was the dominant congener, accounting for 92-96% of the total HBBs. nih.gov The presence of PBB-155 and other congeners, which are not major components of technical PBB mixtures, in European marine biota suggests that they are likely metabolites formed from the biotransformation of higher brominated PBBs. nih.gov

The congener profile also varied between species. For example, the blubber of harbour porpoises and seal milk showed a greater number of HBB peaks, which may indicate a lower capacity for biotransformation in these species compared to others. nih.gov This highlights the species-specific differences in the metabolic handling of these compounds.

The following table summarizes the relative percentage of major hexabromobiphenyl congeners found in the blubber of marine mammals from different regions, illustrating the geographical and inter-congener variations.

Table 1: Comparative Profile of Major Hexabromobiphenyl Congeners in Marine Mammal Blubber

| Congener | PBB-153 (2,2',4,4',5,5'-) | PBB-155 (2,2',4,4',5,6'-) | PBB-154 (2,2',4,5,5',6'-) |

|---|---|---|---|

| Region | Relative % | Relative % | Relative % |

| North America | 92 - 96% | Not reported as prominent | Not reported as prominent |

| European Continent | 11 - 37% | 7.1 - 64% | 11 - 33% |

Data sourced from von der Recke & Vetter, 2008. nih.gov

Quantitative Structure-Activity Relationships (QSARs) for Toxicokinetic Parameters

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or, in this context, its toxicokinetic properties. nih.govnih.gov These models are particularly valuable for predicting the behavior of data-poor chemicals, such as many of the 42 possible hexabromobiphenyl congeners, by leveraging data from well-studied analogues. cdc.gov

The development of QSAR models for toxicokinetic parameters involves identifying molecular descriptors that quantify specific structural features of a chemical and relating them mathematically to experimental data on absorption, distribution, metabolism, and excretion (ADME). For persistent organic pollutants like HBBs, key molecular descriptors often include:

Lipophilicity: Typically represented by the octanol-water partition coefficient (log K_ow_), which influences bioaccumulation in fatty tissues.

Molecular Size and Shape: Descriptors such as molecular weight, volume, and surface area can affect rates of diffusion and transport across biological membranes.

Electronic Properties: Parameters related to the electronic charge distribution within the molecule can influence interactions with metabolic enzymes and transport proteins.

Substitution Pattern: The number and position of bromine atoms on the biphenyl rings are critical determinants of metabolic susceptibility. For instance, the presence of adjacent non-brominated carbon atoms can facilitate enzymatic attack by cytochrome P450 enzymes.

While QSAR models have been developed for related classes of compounds like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), there is a notable lack of publicly available, validated QSAR models specifically for predicting the toxicokinetic parameters of this compound. nih.govnih.gov The general principles derived from these related models would suggest that the asymmetric bromine substitution pattern of PBB-155, with a single ortho-bromine on one phenyl ring, may result in different metabolic and toxicokinetic behavior compared to the more symmetrically substituted PBB-153.

The utility of QSAR in this area is to provide initial estimations of persistence, bioaccumulation potential, and metabolic fate, which can help prioritize congeners for further experimental toxicological testing. However, the accuracy of these predictions is contingent on the quality and diversity of the training data set and the rigorous validation of the model. For many HBB congeners, including PBB-155, the scarcity of empirical toxicokinetic data presents a significant challenge to the development of robust and reliable QSAR models.

Mechanisms of Biological Action and Molecular Responses to Hexabromobiphenyls in Experimental Models

Aryl Hydrocarbon Receptor (AhR) Agonism and Downstream Signaling Pathways

The primary mechanism of toxicity for many polybrominated biphenyls (PBBs), including the 2,2',4,4',5,6'-hexabromobiphenyl congener, is believed to be its interaction with the aryl hydrocarbon receptor (AhR). nih.gov PBBs bind to and activate the AhR, which then leads to the transcriptional upregulation of a variety of genes. nih.gov This activation impacts several biochemical and endocrine pathways, regulation of the cell cycle, morphogenesis, and the oxidative stress response, among other cellular processes. nih.gov The activation of the AhR is a critical initiating event that triggers a cascade of downstream signaling pathways, ultimately leading to the diverse toxic responses characteristic of PBBs. nih.gov

Activation of the AhR by ligands like hexabromobiphenyls leads to the induction of xenobiotic-metabolizing enzymes. frontiersin.org This is a key downstream effect of AhR activation. frontiersin.org The AhR, a ligand-activated transcription factor, binds to the xenobiotic response element (XRE) in the promoter region of the genes it regulates. This interaction activates the expression of numerous phase I and II chemical-metabolizing enzyme genes. This receptor is also involved in the regulation of the cell cycle and is thought to play a significant role in the development and maturation of many tissues.

Induction of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1A2) and Mixed Function Oxidases

A major consequence of AhR activation by this compound is the induction of cytochrome P450 (CYP) enzymes, particularly those in the CYP1 family, which includes CYP1A1 and CYP1A2. nih.govfrontiersin.org These enzymes are part of the mixed-function oxidase (MFO) system and are responsible for the metabolism of a wide array of foreign and endogenous substances. frontiersin.orgnih.govnih.gov

In laboratory studies, PBBs have been shown to be potent inducers of hepatic cytochrome P450 mixed-function oxidase activity. nih.gov For instance, the congener 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) has been observed to induce MFO activity in primary cultures of both rat and human hepatocytes. nih.gov Rat hepatocytes were found to be particularly sensitive to this induction. nih.gov The induction of these enzymes is a key element in the toxicological profile of hexabromobiphenyls.

The induction of CYP1 enzymes can have several downstream consequences. While these enzymes are involved in the detoxification of some compounds, they can also bioactivate other chemicals into more toxic metabolites. frontiersin.org Furthermore, CYP1 enzymes are known to become "uncoupled" in certain situations, leading to the production of reactive oxygen species (ROS) instead of metabolizing their intended substrates. frontiersin.org

| Enzyme | Effect of Hexabromobiphenyl Exposure | Experimental Model |

| CYP1A1 | Induction | General effect of PBBs through AhR activation nih.govfrontiersin.org |

| CYP1A2 | Induction | General effect of PBBs through AhR activation nih.govfrontiersin.org |

| Mixed Function Oxidases | Potent Induction | Primary rat and human hepatocytes nih.govnih.gov |

Endocrine System Modulation and Hormonal Pathway Perturbations (e.g., Thyroid Hormone Regulation, Sex Hormone Interactions)

Hexabromobiphenyls are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with various hormonal pathways. mdpi.commdpi.com Their effects on the endocrine system are complex and can involve multiple mechanisms.

Thyroid Hormone Regulation:

PBBs can disrupt thyroid hormone homeostasis. nih.gov This can occur through several mechanisms, including interference with thyroid hormone synthesis, transport, and metabolism. researchgate.nethormones.gr Some PBBs and their metabolites have structures similar to thyroid hormones, allowing them to bind to thyroid hormone receptors and transport proteins. researchgate.net For example, some hydroxylated metabolites of polybrominated diphenyl ethers (PBDEs), which are structurally related to PBBs, have been shown to bind to thyroid hormone receptors. hormones.gr This can either mimic or block the action of endogenous thyroid hormones, leading to a disruption of normal thyroid signaling. mdpi.com

Sex Hormone Interactions:

There is evidence to suggest that PBBs can also affect sex hormone pathways. nih.gov Studies on the related compound 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (CB-153) in young men have shown a weak but statistically significant negative correlation between exposure levels and the testosterone:SHBG (sex hormone-binding globulin) ratio, which is a measure of biologically active free testosterone. nih.gov This suggests a potential for hexabromobiphenyls to interfere with male reproductive hormone balance.

Oxidative Stress Induction and Cellular Antioxidant Defense Responses

Exposure to hexabromobiphenyls can lead to the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products. frontiersin.org The uncoupling of CYP1 enzymes, as mentioned earlier, is one potential source of increased ROS production. frontiersin.org

Cells possess a sophisticated antioxidant defense system to counteract oxidative stress. mdpi.com This system includes both enzymatic and non-enzymatic components. nih.gov When exposed to compounds that induce oxidative stress, cells can upregulate their antioxidant defenses. researchgate.net This response can include increased activity of enzymes like superoxide (B77818) dismutase and catalase, as well as an increase in the levels of antioxidant molecules such as glutathione. mdpi.comresearchgate.net However, if the level of oxidative stress is too high, it can overwhelm these defenses, leading to cellular damage.

Cellular Proliferation and Apoptosis Regulation in In Vitro Systems

The effects of hexabromobiphenyls on cell proliferation and apoptosis (programmed cell death) have been investigated in in-vitro systems. The activation of the AhR by these compounds can influence cell cycle regulation. nih.gov Depending on the cell type and experimental conditions, this can lead to either an increase in cell proliferation or an induction of apoptosis. For instance, studies on the related compound 2,2',4,4',5,5'-hexachlorobiphenyl have shown that it can inhibit the differentiation and proliferation of neural stem cells. nih.gov

Immunomodulatory Effects and Immune Cell Responses in Experimental Animals

Exposure to PBBs has been associated with immunomodulatory effects in experimental animals. The immune system is a sensitive target for toxic insults, and alterations in its function can lead to increased susceptibility to infections and other diseases. The exact mechanisms by which hexabromobiphenyls affect the immune system are still being elucidated but are likely to involve interactions with various immune cell types and signaling pathways.

Neurotoxicological Mechanisms in Developmental and Adult Animal Models

Hexabromobiphenyls are considered potential neurotoxicants. nih.gov Exposure during critical periods of brain development can have lasting adverse effects. nih.gov In developmental animal models, exposure to 2,2',4,4',5,5'-hexabromobiphenyl has been shown to cause minor abnormalities in brain development in fetuses, although these were likely indicative of developmental delay rather than direct toxicity to specific brain regions. nih.gov

In-vitro studies using neural stem cells have provided further insight into the potential neurotoxic mechanisms. The related compound 2,2',4,4',5,5'-hexachlorobiphenyl was found to inhibit the differentiation and proliferation of these cells. nih.gov It also decreased the expression of connexin 43, a protein crucial for gap junctional intercellular communication, which plays a vital role in maintaining cellular homeostasis. nih.gov Furthermore, this compound was observed to decrease the activity of mitogen-activated protein kinase (MAPK), a key signaling molecule involved in various cellular processes, including cell growth and differentiation. nih.gov

Hepatic Alterations and Associated Molecular Events in Laboratory Animals

The specific hepatic alterations and associated molecular events following exposure to this compound (PBB 154) are not well-documented in the scientific literature. Research on the hepatotoxicity of polybrominated biphenyls (PBBs) has predominantly focused on commercial mixtures, such as FireMaster BP-6, or the most abundant congener, 2,2',4,4',5,5'-hexabromobiphenyl (PBB 153). cdc.govpops.int

In general, exposure to PBB mixtures has been shown to cause a range of hepatic effects in laboratory animals, including liver enlargement (hepatomegaly), histopathological changes, and induction of hepatic microsomal enzymes. cdc.gov These effects are largely attributed to the ability of certain PBB congeners to interact with cellular receptors, such as the aryl hydrocarbon receptor (AhR), which regulate the expression of genes involved in xenobiotic metabolism. ebi.ac.uk

Studies on rats and mice exposed to PBBs have demonstrated increased liver weight and alterations in hepatic drug elimination, with the nature and magnitude of these effects being dependent on the age of the animal and the specific PBB congener. cdc.gov For instance, PBBs have been shown to induce various cytochrome P450 (CYP) enzymes, which are critical for the metabolism of both endogenous and exogenous compounds. nih.gov The induction of these enzymes can lead to an increased rate of metabolism of certain drugs and other chemicals, as well as the potential for metabolic activation of procarcinogens.

While no specific data on the induction of hepatic enzymes by PBB 154 are available, it is plausible that, as a di-ortho substituted hexabromobiphenyl, it would exhibit phenobarbital-type inducing properties, leading to the induction of CYP2B and CYP3A families of enzymes. This is in contrast to coplanar PBBs, which are potent inducers of CYP1A1.

Table 1: General Hepatic Effects of Polybrominated Biphenyls in Laboratory Animals

| Effect | Animal Model | Observations |

| Liver Enlargement | Rats, Mice | Increased liver-to-body weight ratio. |

| Enzyme Induction | Rats, Mice | Induction of cytochrome P450 enzymes (e.g., CYP1A, CYP2B). |

| Histopathological Changes | Rats, Mice | Hepatocellular hypertrophy, fatty changes, and necrosis at high doses. |

| Altered Bile Flow | Rats | Effects on biliary excretory function. |

Note: This table represents general findings for PBB mixtures and other congeners, as specific data for this compound is not available.

Structure-Activity Relationships in Mechanistic Toxicology for Hexabromobiphenyl Congeners

The toxicological properties of PBB congeners are intricately linked to their three-dimensional structure, specifically the number and position of bromine atoms on the biphenyl (B1667301) rings. nih.gov These structural variations influence the congener's ability to bind to cellular receptors like the AhR and subsequently elicit toxic responses.

PBB congeners are broadly categorized based on their degree of ortho-substitution:

Coplanar (non-ortho substituted) PBBs: These congeners, lacking bromine atoms at the ortho positions (2, 2', 6, and 6'), can adopt a planar conformation, similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). This planarity allows for high-affinity binding to the AhR, leading to a spectrum of "dioxin-like" toxic effects. nih.gov

Mono-ortho substituted PBBs: With one bromine atom at an ortho position, these congeners are less planar than their non-ortho counterparts but can still bind to the AhR, albeit with lower affinity.

Di-ortho (and further) substituted PBBs: The presence of two or more bromine atoms at the ortho positions forces the two phenyl rings to adopt a non-planar, twisted conformation. vedantu.comyoutube.com This steric hindrance significantly reduces or prevents binding to the AhR.

This compound (PBB 154) is a di-ortho substituted congener. Due to the presence of bromine atoms at both the 2 and 2' positions, as well as the 6' position, it is expected to be non-planar. This non-planar structure would predict a low binding affinity for the AhR and, consequently, a lower potential to elicit dioxin-like toxicities. Instead, its toxicological profile is more likely to resemble that of phenobarbital-type inducers, which act through different receptor pathways, such as the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR). food.gov.uk

Table 2: Predicted Toxicological Properties of this compound Based on Structure

| Structural Feature | Implication for this compound (PBB 154) |

| Di-ortho substitution | Non-planar conformation. vedantu.comyoutube.com |

| Low AhR Binding Affinity | Expected to have low "dioxin-like" toxicity. |

| Phenobarbital-type Inducer | Potential to induce CYP2B and CYP3A enzyme families. |

Note: These are predicted properties based on general structure-activity relationships for PBBs, as specific experimental data for PBB 154 is limited.

Inter-congener Synergistic and Antagonistic Interactions in Biological Responses

The study of interactions between different PBB congeners is crucial for understanding the health risks associated with exposure to complex environmental mixtures. These interactions can be synergistic (the combined effect is greater than the sum of individual effects) or antagonistic (the combined effect is less than the sum of individual effects).

Research in this area has primarily focused on interactions between AhR-active (dioxin-like) and non-AhR-active (phenobarbital-like) congeners. For instance, studies have shown that certain non-dioxin-like congeners can antagonize the effects of potent AhR agonists.

There is a significant lack of data regarding the synergistic or antagonistic interactions of this compound (PBB 154) with other PBB congeners. As a predicted non-dioxin-like, phenobarbital-type inducer, it is plausible that PBB 154 could participate in such interactions. For example, it might antagonize the AhR-mediated effects of coplanar PBBs. However, without experimental data, this remains speculative.

An in-depth examination of the analytical methodologies is crucial for the accurate detection and quantification of this compound in various environmental and biological samples. This article details the sophisticated techniques employed in the study of this specific polybrominated biphenyl (PBB) congener.

Analytical Methodologies for Hexabromobiphenyl Research

The accurate analysis of 2,2',4,4',5,6'-hexabromobiphenyl, a specific congener of polybrominated biphenyls (PBBs), relies on a multi-step process involving meticulous sample preparation, advanced separation science, and highly sensitive detection methods. Given its persistence and potential toxicity, robust analytical strategies are essential for monitoring its presence in the environment and in biological systems.

Environmental Remediation and Management Strategies for Hexabromobiphenyl Contamination

Ex Situ Treatment Technologies: Thermal Desorption and Incineration Research

Ex situ treatment methods involve the excavation of contaminated materials for treatment elsewhere. tuiasi.roresearchgate.net For persistent organic pollutants (POPs) like hexabromobiphenyls, high-temperature incineration has historically been a primary destruction technology. clu-in.org This method is effective in destroying the contaminant volume and toxicity. tuiasi.ro However, a significant concern with the incineration of PBB-containing plastics is the potential formation of polybrominated dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs), which are also highly toxic compounds. nih.gov

Thermal desorption is another ex situ technology that utilizes heat to volatilize contaminants from a solid matrix, such as soil. The volatilized contaminants are then collected and treated, often through incineration or another destruction method. While specific research focusing solely on 2,2',4,4',5,6'-Hexabromobiphenyl is limited, the principles apply to PBBs as a group.

Table 1: Comparison of Ex Situ Thermal Technologies for Hexabromobiphenyl Contamination

| Technology | Description | Advantages | Disadvantages |

| Incineration | High-temperature combustion to destroy contaminants. clu-in.org | Effective for high volumes and most POPs. clu-in.org | Potential for forming toxic byproducts like PBDDs and PBDFs. nih.gov High cost and energy requirements. tuiasi.ro |

| Thermal Desorption | Heating soil to volatilize contaminants for collection and treatment. | Separates contaminants from soil, reducing the volume of material for final destruction. | Requires a secondary treatment step for the collected contaminants. Energy intensive. |

| Pyrolysis | Thermal decomposition of materials at elevated temperatures in an inert atmosphere. | Can break down POPs and may produce useful byproducts. | Technology is complex and can be costly. dcceew.gov.au |

| Plasma Arc | Uses a high-energy plasma torch to destroy contaminants at very high temperatures. dcceew.gov.au | High destruction efficiency for a wide range of hazardous wastes. dcceew.gov.au | High energy consumption and operational costs. |

In Situ Remediation Approaches: Bioremediation and Phytoremediation Potential

In situ remediation technologies treat contaminants in place, avoiding the costs and risks associated with excavation. nasa.govclu-in.org

Bioremediation utilizes microorganisms to break down pollutants. For PBBs, anaerobic bacteria have shown the ability to reductively dehalogenate the biphenyl (B1667301) structure by replacing bromine atoms with hydrogen. clu-in.org This process is crucial as it can reduce the toxicity of the compounds. Some research has identified specific microorganisms, such as Dehalococcoides ethenogenes, that are capable of dechlorinating similar compounds and may have potential for PBBs. clu-in.org Enhancing the activity of these microbes through the addition of nutrients or by manipulating environmental conditions are potential strategies to accelerate degradation. researchgate.net

Phytoremediation involves the use of plants to remove, degrade, or contain environmental contaminants. mdpi.comcapes.gov.bruiowa.edu Plants can absorb PBBs from the soil (phytoextraction) and, in some cases, metabolize them (phytotransformation). capes.gov.bracs.org The rhizosphere, the soil area around a plant's roots, can also harbor microorganisms that contribute to the breakdown of PBBs (rhizoremediation). capes.gov.br Research has shown that plants can secrete enzymes that initiate the transformation of these compounds, making them more available for microbial degradation. mdpi.comnih.gov The development of transgenic plants with enhanced capabilities for PBB uptake and degradation is an active area of research. capes.gov.bracs.org

Physico-Chemical Treatment Methods: Adsorption and Advanced Oxidation Processes

Physico-chemical treatment methods utilize physical and chemical properties to remediate contaminated sites.

Adsorption is a process where contaminants bind to the surface of a material. Activated carbon is a common adsorbent used in permeable reactive barriers (PRBs) to capture organic pollutants from groundwater. As contaminated water flows through the barrier, the hexabromobiphenyl molecules adhere to the carbon, effectively removing them from the water.

Table 2: Overview of Physico-Chemical Treatment Methods

| Method | Description | Application for Hexabromobiphenyl |

| Adsorption | Binding of contaminants to a solid surface. | Used in permeable reactive barriers with materials like activated carbon to remove PBBs from groundwater. |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals to oxidize contaminants. wikipedia.org | Can degrade PBBs in aqueous solutions, though research is ongoing to optimize effectiveness. nih.gov |

Risk Assessment Methodologies for Contaminated Sites (Environmental Focus)

Environmental risk assessment for sites contaminated with this compound involves a systematic process to estimate the likelihood of adverse effects on the environment. scispace.com This process generally includes the following steps:

Hazard Identification: Determining that hexabromobiphenyl is present and can cause adverse effects. This is well-established, as PBBs are known to be persistent, bioaccumulative, and toxic. pops.intwho.int

Dose-Response Assessment: Evaluating the relationship between the dose of the contaminant and the incidence of adverse effects in exposed populations. For PBBs, studies have shown effects on the liver, thyroid, and reproductive systems in animals. pops.inteuropa.eu

Exposure Assessment: Determining the extent of exposure of ecological receptors (e.g., wildlife) to the contaminant. This involves measuring concentrations in soil, water, and biota and modeling transport pathways. pops.int

Risk Characterization: Integrating the information from the previous steps to estimate the probability and magnitude of adverse ecological effects. scispace.com This can involve comparing measured environmental concentrations to established no-effect levels. europa.eu

Probabilistic risk assessment models, such as CalTOX, can be used to incorporate uncertainty and variability into the risk estimation, providing a more comprehensive understanding of potential risks. researchgate.netnih.gov These models consider various exposure pathways and can help in developing risk management scenarios. nih.gov

Waste Management and Disposal Technologies in the Context of Persistent Organic Pollutants

The management and disposal of wastes containing this compound are governed by international agreements like the Stockholm Convention on Persistent Organic Pollutants. pops.intstate.goviisd.org The convention mandates that parties take measures to manage POPs wastes in an environmentally sound manner. pops.intepa.gov

Key principles for managing PBB-containing waste include:

Identification and Inventory: Developing strategies to identify stockpiles and wastes containing PBBs. pops.intbasel.int

Environmentally Sound Disposal: Disposing of the waste in a way that destroys or irreversibly transforms the PBB content. dcceew.gov.aupops.int Technologies such as high-temperature incineration, cement kiln co-incineration, and plasma arc are recognized as suitable destruction methods. dcceew.gov.au

Prohibition of Reuse and Recycling: The recycling or reuse of POPs is generally not permitted to prevent the re-entry of these hazardous chemicals into the market. pops.int

Transboundary Movement: The Basel Convention controls the international movement of hazardous wastes, including those containing PBBs, to ensure their environmentally sound management. dcceew.gov.aupops.int

For waste with a low POP content, other disposal methods may be allowed if they are environmentally preferable, but the primary goal is destruction. dcceew.gov.aupops.int

Emerging Research Areas and Future Perspectives on Hexabromobiphenyls

Advancements in Non-Target Screening and Suspect Screening Approaches for Novel Metabolites and Transformation Products

Traditional targeted analysis methods are limited to a predefined list of known compounds, potentially missing a significant portion of the chemical landscape, including novel metabolites and environmental transformation products of hexabromobiphenyls. chromatographyonline.com To address this, researchers are increasingly employing non-target screening (NTS) and suspect screening approaches. mdpi.comjhu.edu

Non-target screening (NTS) aims to identify "unknown unknowns" without any prior assumptions about the compounds present in a sample. jhu.edu This is often achieved using high-resolution mass spectrometry (HRMS), which allows for the detection and tentative identification of a wide array of chemical features. chromatographyonline.commdpi.com The workflow typically involves sample extraction, data acquisition using techniques like liquid chromatography-HRMS (LC-HRMS), data processing to identify features, and finally, compound annotation. mdpi.com

Suspect screening , a subset of NTS, focuses on a predefined list of "suspect" compounds that are anticipated to be present in a sample. nih.gov For hexabromobiphenyls, this could include predicted metabolites based on known metabolic pathways or transformation products formed through environmental degradation processes like photolysis or microbial action. mdpi.comnih.gov This approach can be a reliable strategy to determine if current monitoring programs are covering the most relevant environmental contaminants. nih.gov For instance, studies on other pollutants have successfully used suspect screening to identify transformation products that were sometimes found at higher concentrations than the parent compound. researchgate.net

These advanced screening methods are crucial for a more comprehensive understanding of the complete lifecycle of 2,2',4,4',5,6'-hexabromobiphenyl and other congeners, from their initial release into the environment to their ultimate metabolic fate. The identification of novel metabolites and transformation products is essential, as these compounds may have their own unique toxicological profiles. nih.gov

Isomer-Specific Biomonitoring in Wildlife and Environmental Sentinel Species

Due to their persistence and bioaccumulative nature, hexabromobiphenyls are found in wildlife across the globe, including in remote Arctic regions. naturvardsverket.sepops.int Early monitoring efforts often measured total polybrominated biphenyl (B1667301) (PBB) concentrations. However, the toxicity and environmental behavior of PBBs can vary significantly between different isomers. Therefore, there is a growing emphasis on isomer-specific biomonitoring.

Detailed isomer-specific analyses have been conducted in various species, including fish and seals. pops.int For example, in fish from the Baltic and North Seas, and even in seals from Spitsbergen, Norway, various PBB congeners were detected, with 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) being a major component in the seals. pops.int Similarly, a study on lake trout from the Great Lakes found 2,2',4,4',5,5'-hexabromobiphenyl (PBB-153) and 2,2',4,5,5'-pentabromobiphenyl (B1595030) (PBB-101) at the highest concentrations. pops.int

Wildlife and environmental sentinel species, such as certain fish and marine mammals, serve as indicators of environmental contamination. pops.intenv.go.jp By analyzing the congener-specific patterns of hexabromobiphenyls in these species, researchers can gain insights into the sources, transport pathways, and biomagnification potential of individual isomers like this compound. This information is critical for assessing the ecological risks posed by these compounds.

Computational Toxicology and In Silico Modeling for Predicting Hexabromobiphenyl Environmental Behavior and Biological Effects

Computational toxicology and in silico modeling are powerful tools for predicting the environmental behavior and biological effects of chemicals, including hexabromobiphenyls. nih.gov These approaches use computer-based models to estimate properties that are difficult or expensive to measure experimentally. rsc.orgresearchgate.net

Quantitative Structure-Activity Relationships (QSARs) are a key component of computational toxicology. QSARs are mathematical models that relate the chemical structure of a compound to its biological activity or environmental fate. rsc.orgresearchgate.net For hexabromobiphenyls, QSARs can be used to predict properties such as:

Degradation rate constants: How quickly the compound breaks down in the environment. rsc.org

Partition coefficients: The tendency of the compound to move between different environmental compartments like water, soil, and air. rsc.org

Toxicity: The potential for the compound to cause adverse effects in organisms. rsc.org

These models can help to fill data gaps for specific congeners like this compound, for which experimental data may be limited. springernature.com In silico methods are also being developed to predict the transformation pathways of chemicals, providing a more complete picture of their environmental fate. rsc.orgresearchgate.net The integration of these computational tools with experimental data can lead to more efficient and comprehensive risk assessments for hexabromobiphenyls. nih.gov

Research on Novel Degradation Pathways and Bioremediation Enhancement

The high persistence of hexabromobiphenyls in the environment is a major concern. pops.intpops.int While they are resistant to degradation, some pathways have been identified, and research is ongoing to find novel ways to break down these compounds. pops.int

Photolytic degradation has been observed in laboratory settings, where UV light can cause the debromination of hexabromobiphenyls, leading to the formation of lower-brominated congeners. pops.intpops.int However, the relevance of this process in the natural environment is still under investigation. pops.intpops.int

Bioremediation , which uses microorganisms to break down pollutants, is a promising area of research for PBB-contaminated sites. nih.govnih.govfrontiersin.org Research in this area focuses on:

Identifying and isolating microbes with the ability to degrade PBBs.

Biostimulation , which involves adding nutrients or other substances to enhance the activity of naturally occurring PBB-degrading microbes. nih.govyoutube.com

Bioaugmentation , which involves introducing specific PBB-degrading microbes to a contaminated site. nih.govyoutube.com

Genetic engineering of microorganisms to enhance their degradation capabilities. nih.gov

Recent advancements in bioremediation include the use of biofilms, where microbes are grown on a surface, which can then be delivered to the contaminated area. youtube.com While much of the research has focused on the more well-known polychlorinated biphenyls (PCBs), the principles and techniques are being adapted for PBBs. nih.gov

Global Monitoring Initiatives and Long-Term Trends of Hexabromobiphenyl Levels

Due to their potential for long-range environmental transport, hexabromobiphenyls are subject to global monitoring initiatives under international agreements like the Stockholm Convention on Persistent Organic Pollutants. naturvardsverket.sepops.int These programs track the levels of these compounds in various environmental media (air, water, soil, biota) over time to assess the effectiveness of control measures and to identify long-term trends. env.go.jpenv.go.jp

Studies on long-term trends of similar compounds like PCBs have shown a general decline in concentrations over decades, but also the persistence of localized hotspots. mdpi.com Continuous global monitoring is essential to understand the ongoing distribution and fate of specific hexabromobiphenyl congeners and to ensure that levels continue to decline.

Integration of Multi-Omics Data in Toxicological Research of Hexabromobiphenyls

Toxicological research is increasingly moving towards a "systems biology" approach, integrating data from multiple "-omics" fields to gain a more comprehensive understanding of how chemicals affect biological systems. nih.gov This is particularly relevant for compounds like hexabromobiphenyls, which can have complex and multifactorial toxic effects.

Multi-omics approaches can include:

Genomics: The study of an organism's complete set of DNA. nih.gov

Transcriptomics: The analysis of all RNA molecules in a cell or organism, providing a snapshot of gene expression. genedata.com

Proteomics: The large-scale study of proteins, their structures, and functions. genedata.com

Metabolomics: The systematic identification and quantification of the complete set of small-molecule metabolites in a biological sample. genedata.comnih.gov

By integrating these different layers of biological information, researchers can identify the specific molecular pathways that are perturbed by exposure to hexabromobiphenyls. nih.govnih.gov This can help to elucidate the mechanisms of toxicity and identify potential biomarkers of exposure and effect. nih.gov For example, a multi-omics approach could reveal how this compound exposure alters gene expression, protein levels, and metabolic profiles in liver cells, providing a detailed picture of its hepatotoxicity. While much of the foundational work in this area is being developed with other compounds, the methodologies are directly applicable to advancing our understanding of hexabromobiphenyl toxicology. nih.govgenedata.comresearchgate.net

Research Gaps and Priorities for this compound Specific Studies

While significant progress has been made in understanding hexabromobiphenyls as a class, there are still important research gaps and priorities specifically related to the this compound congener.

Current Research Gaps and Future Priorities:

| Research Area | Identified Gaps for this compound | Future Research Priorities |

| Metabolism and Transformation | Limited data on the specific metabolites and environmental transformation products of this congener. | Conduct in vitro and in vivo metabolism studies to identify major metabolites. Investigate photodegradation and microbial degradation pathways and products under environmentally relevant conditions. |

| Toxicological Profile | Lack of a comprehensive toxicological profile, including its potential to act as an endocrine disruptor and its neurotoxicity. While PBBs are generally considered potential carcinogens, congener-specific data is sparse. pops.intmichigan.gov | Perform detailed toxicological studies to assess its endocrine-disrupting potential, neurodevelopmental effects, and carcinogenicity. |

| Environmental Occurrence | While detected in some environmental samples, a comprehensive global distribution pattern for this specific isomer is not well-established. | Develop and apply sensitive analytical methods for the routine monitoring of this compound in various environmental matrices and human tissues worldwide. |

| Mixture Toxicity | The toxic effects of co-exposure to this compound and other environmental contaminants are largely unknown. | Investigate the combined toxic effects of this congener with other PBBs, PCBs, and other relevant environmental pollutants to understand potential synergistic or antagonistic interactions. |

| Analytical Standards | The availability of certified reference materials is crucial for accurate quantification in environmental and biological samples. | Ensure the continued availability and development of high-purity analytical standards for this compound and its potential metabolites. |

Addressing these research gaps will be critical for a more accurate risk assessment and effective management of this compound.

Q & A

Q. What analytical methods are recommended for detecting 2,2',4,4',5,6'-Hexabromobiphenyl in environmental or biological samples?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for detecting halogenated biphenyls. For environmental samples, use isotope dilution with deuterated internal standards (e.g., BB-153-d8) to improve accuracy. In biological matrices, lipid removal via sulfuric acid digestion or gel permeation chromatography is critical to minimize matrix interference. Detection limits below 0.25 ng/g lipid weight are achievable using electron-capture negative ionization (ECNI) .

Q. How does the bromination pattern influence the environmental persistence of this compound compared to other isomers?

The asymmetrical bromination at the 2,2',4,4',5,6' positions reduces molecular symmetry, increasing resistance to microbial degradation compared to fully symmetrical isomers (e.g., 3,3',4,4',5,5'-hexabromobiphenyl). This structural feature also lowers aqueous solubility (estimated at <0.1 µg/L), enhancing bioaccumulation in lipid-rich tissues . Congener-specific persistence can be modeled using quantitative structure-activity relationships (QSARs) incorporating log Kow values and molecular symmetry indices.

Q. What are the primary challenges in synthesizing high-purity this compound for reference standards?

Synthesis requires regioselective bromination of biphenyl precursors, often using FeBr₃ as a catalyst. Key challenges include minimizing the formation of ortho-brominated byproducts (e.g., 2,2',3,4,4',5,6'-heptabromobiphenyl) and achieving >99% purity. Post-synthesis purification via fractional crystallization or preparative HPLC is essential. Certified reference materials should be stored in hexane at –20°C to prevent photodegradation .

Advanced Research Questions

Q. How can conflicting data on the metabolic stability and carcinogenic potential of this compound be reconciled?

Contradictions arise from isomer-specific differences and experimental models. For example, in vitro rat hepatic microsome assays show limited debromination of this congener compared to lower-brominated analogs, suggesting metabolic inertia . However, in vivo studies using FireMaster BP-6 mixtures (containing this isomer) demonstrate tumor promotion via Ah receptor-independent pathways, likely due to oxidative stress or epigenetic modifications . Researchers should use purified isomers in long-term bioassays to isolate congener-specific effects.

Q. What methodological considerations are critical for designing longitudinal studies on its hepatocarcinogenicity?

Use male Wistar rats due to their sensitivity to hepatic tumor induction. Administer doses via intraperitoneal injection (e.g., 400 mg/kg in corn oil) to bypass first-pass metabolism. Monitor urinary metabolites (e.g., hydroxylated derivatives) and fecal excretion over ≥20 days. Histopathological endpoints should include preneoplastic foci (glutathione S-transferase placental form-positive lesions) and hepatocellular adenoma incidence .

Q. How do congener-specific interactions affect biomonitoring data in human populations?

Co-occurrence with structurally similar PBBs (e.g., BB-153) and PBDEs (e.g., BDE-154) necessitates high-resolution mass spectrometry (HRMS) for unambiguous identification. For example, BB-153 (2,2',4,4',5,5'-hexabromobiphenyl) shares a similar retention time but differs in fragmentation patterns (m/z 627.588 vs. 621.541). Use principal component analysis (PCA) to resolve congener clusters in exposure datasets .

Q. What strategies mitigate matrix effects in quantifying this compound in complex polymer samples?

For polymers like textiles or electronics, employ pressurized liquid extraction (PLE) with hexane:acetone (1:1) at 100°C. Cleanup via Florisil columns (activated at 650°C) effectively removes interfering lipids and pigments. Quantify using GC-MS/MS with a DB-5MS column (30 m × 0.25 mm ID, 0.25 µm film) and monitor ions at m/z 627.6 (quantitative) and 629.6 (qualitative) .

Data Contradictions and Resolution

Q. Why do solubility estimates for this compound vary across studies?

Discrepancies stem from differences in solvent systems and temperature. For instance, solubility in hexane ranges from 1.2–1.8 mg/mL depending on isomer purity. Use shake-flask methods with equilibration times >72 hours to account for kinetic delays. QSPR models incorporating molar volume and polar surface area improve predictive accuracy .

Q. How do regulatory guidelines address analytical variability in PBB detection?

ISO/IEC 62321-12:2023 mandates interlaboratory validation using certified reference materials (CRMs) like NIST SRM 2585 (house dust). Acceptable reproducibility limits are ±25% for concentrations >1 µg/g and ±35% for <1 µg/g. Cross-validate results with orthogonal techniques like LC-APPI-HRMS to confirm identity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.